
2-Bromo-3,5-dichlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,5-dichlorothiophene is an organic compound that is commonly used in scientific experiments as a precursor for the synthesis of more complex compounds . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dichlorothiophene and similar compounds has been discussed in several papers . For instance, direct bromination by bromine in acetic acid or in chloroform allows the synthesis of 2-bromo-, 2,5-dibromo-, 2,3,5-tribromo- and 2,3,4,5-tetrabromothiophenes .Molecular Structure Analysis
The molecular formula of 2-Bromo-3,5-dichlorothiophene is C4HBrCl2S . The molecular weight is 231.93 g/mol . The structure of the compound has been analyzed using various spectroscopic methods .Chemical Reactions Analysis
Thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, are known to undergo various chemical reactions. For example, the electrochemical reduction of 2-Bromo-3,5-dichlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate has been reported .Aplicaciones Científicas De Investigación
These applications highlight the diverse roles of 2-Bromo-3,5-dichlorothiophene in scientific research. Its unique combination of halogens and sulfur opens up exciting possibilities across various disciplines. Keep in mind that ongoing research may uncover additional applications or refine existing ones . If you need further details or have other questions, feel free to ask! 😊
Mecanismo De Acción
While the specific mechanism of action for 2-Bromo-3,5-dichlorothiophene is not mentioned in the search results, similar compounds have been studied. For instance, it is proposed that bronopol, a similar compound, generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell .
Safety and Hazards
Direcciones Futuras
The study of thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, is a growing field due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .
Propiedades
IUPAC Name |
2-bromo-3,5-dichlorothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBEZDVYAEATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dichlorothiophene | |
CAS RN |
1536984-16-3 |
Source


|
| Record name | 2-bromo-3,5-dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

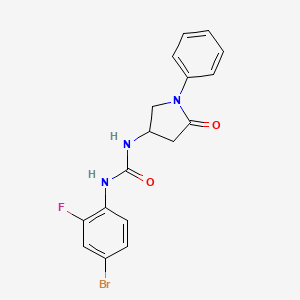
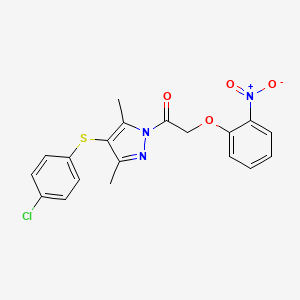
![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)


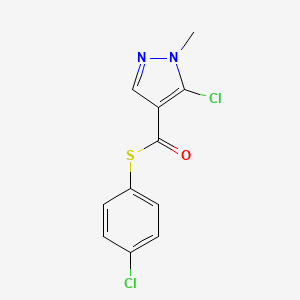

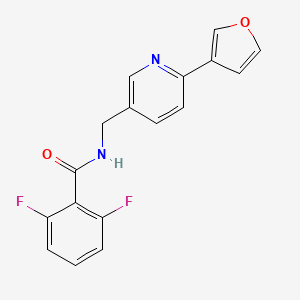
![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)
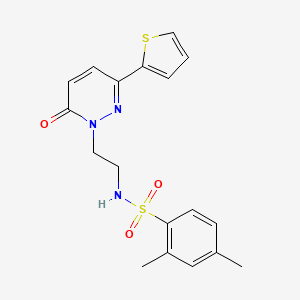

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)
![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)
